molecular formula C12H12ClN3O B10949608 4-chloro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide

4-chloro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10949608
M. Wt: 249.69 g/mol
InChI Key: ZGLSUEOBTSRJBL-UHFFFAOYSA-N
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Description

4-chloro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chloro group, a phenylethyl group, and a carboxamide group attached to the pyrazole ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide can be achieved through several steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions. For instance, 3,5-dimethylpyrazole can be chlorinated using thionyl chloride or phosphorus pentachloride to yield 4-chloro-3,5-dimethylpyrazole.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the chloro-substituted pyrazole with an appropriate amine. In this case, 4-chloro-3,5-dimethylpyrazole can react with 1-phenylethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazoles.

    Oxidation Reactions: Formation of ketones or carboxylic acids.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

4-chloro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its chloro group and phenylethyl group contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

4-chloro-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H12ClN3O/c1-8(9-5-3-2-4-6-9)15-12(17)11-10(13)7-14-16-11/h2-8H,1H3,(H,14,16)(H,15,17)

InChI Key

ZGLSUEOBTSRJBL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C=NN2)Cl

Origin of Product

United States

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